Diethylene glycol dibenzoate

Description

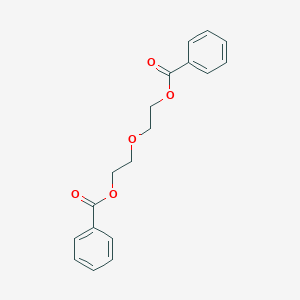

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzoyloxyethoxy)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQMCAOPTPLPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H5COOCH2CH2)2O, C18H18O5 | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026967 | |

| Record name | Diethylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol, dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (232 °C) (CLOSED CUP), 232 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2 | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.4 | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Diethylene glycol, dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

120-55-8 | |

| Record name | Di-O-benzoyldiethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAI66YDY1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C, 28 °C | |

| Record name | DIETHYLENE GLYCOL, DIBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE BENZYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Chemical Modification of Diethylene Glycol Dibenzoate

Esterification Pathways for Diethylene Glycol Dibenzoate Synthesis

The primary method for synthesizing this compound is direct esterification, which involves reacting diethylene glycol with benzoic acid, typically in the presence of a catalyst to increase the reaction rate and yield. Another method is transesterification, where diethylene glycol reacts with a benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate google.com.

Ionic Liquid-Catalyzed Esterification

Ionic liquids have emerged as effective and reusable catalysts for the synthesis of this compound, offering advantages such as high catalytic activity and a more straightforward separation process patsnap.comgoogle.com. One study utilized an acid ionic liquid, 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate ([(CH2)4SO3HMIm]TS), immobilized on chromatography SiO2. The catalyst prepared by a sol-gel method demonstrated the highest efficiency researchgate.net. Optimal conditions were identified as a reaction temperature of 165°C for 4 hours, with a molar ratio of benzoic acid to diethylene glycol of 2.2:1. The catalyst amount was 8% by weight of the diethylene glycol, achieving a DEDB yield of 86.2% researchgate.net.

Another process employs the ionic liquid [HSO3-pMIM]HSO4 as the catalyst. In this method, benzoic acid and diethylene glycol are reacted at a molar ratio of 2:1.05. The reaction is conducted under a nitrogen atmosphere, heated to 150°C, and maintained at 148-152°C for 4.5 hours for insulation and dehydration. The ionic liquid, which constitutes 10% of the benzoic acid's weight, can be separated and reused after the reaction by simple dewatering google.com.

Antimony Triacetate-Catalyzed Synthesis

While antimony (Sb) compounds are noted for their use as catalysts in industrial polyester (B1180765) synthesis, such as polyethylene (B3416737) terephthalate (B1205515) (PET), specific research detailing the use of antimony triacetate for the synthesis of this compound is not extensively documented in the available literature. In related esterification reactions, such as between ethylene (B1197577) glycol and benzoic acid, it has been observed that antimony needs to be present at a high concentration to exhibit catalytic activity researchgate.net.

Other Catalytic Systems in this compound Production

A variety of other catalytic systems have been investigated for the production of DEDB. These include traditional acid catalysts, solid acid catalysts, and metallic compounds.

Protonic Acids : Catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid are commonly used. PTSA has been effectively used in synthesis under microwave irradiation, significantly accelerating the reaction rate researchgate.net. Heteropolyacids have also been employed, often with a water-carrying agent like cyclohexane (B81311) to remove water and drive the reaction forward patsnap.com. However, traditional liquid acids like sulfuric acid can lead to equipment corrosion and darker product color google.com.

Solid Acid Catalysts : To overcome the issues with liquid acids, solid acid catalysts have been developed. Examples include SO4<2- / ZrO2 / SiO2, which can produce DEDB with high yield (98.6%) and esterification rate (99.5%) while simplifying the post-reaction workup by eliminating neutralization and washing steps patsnap.com. Aluminium phosphotungstate is another solid acid catalyst used for this synthesis tib.eu.

Metallic Catalysts : Various metallic compounds have been shown to catalyze the reaction. Stannous chloride and stannic oxide are examples of tin-based catalysts used in the process patsnap.com. Zirconium carbonate has also been used as a catalyst in the preparation of benzoate esters justia.com.

Transesterification Catalysts : For the transesterification route, where diethylene glycol is reacted with an alkyl benzoate, catalysts like anhydrous potassium carbonate have been utilized. This method can achieve high yields (up to 99%) and purity (up to 100%) google.com.

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of DEDB while minimizing reaction time and by-product formation. Key variables include temperature, reaction time, molar ratio of reactants, and catalyst concentration. The use of a water-carrying agent (entrainer) like cyclohexane, toluene, or xylene is a common strategy in direct esterification to remove the water by-product and shift the equilibrium towards the product patsnap.com. Another approach is to carry out the reaction under vacuum to continuously distill off the water formed patsnap.com.

The table below summarizes optimized conditions found in various studies for different catalytic systems.

| Catalyst | Reactants Ratio (Benzoic Acid:DEG) | Temperature (°C) | Time (h) | Other Conditions | Yield (%) |

| Immobilized Ionic Liquid (NJ-4.0) | 2.2:1 (molar) | 165 | 4 | 8 wt% catalyst | 86.2 |

| Ionic Liquid ([HSO3-pMIM]HSO4) | 2:1.05 (molar) | 148-152 | 4.5 | 10 wt% catalyst, N2 atmosphere | - |

| p-Toluene Sulfonic Acid (PTSA) | 2.3:1 (molar) | 190 | 0.25 | 5 wt% catalyst, Microwave (600W) | >97 |

| Heteropolyacid | 2:1.05 (weight) | 145-160 | 10-15 | Water-carrying agent (cyclohexane) | - |

| Hydrochloric Acid | 2:1.1 (weight) | 90-100 | 6-8 | Water-carrying agent (cyclohexane) | - |

| Composite Catalyst | 66.5-68.5 : 31.5-33.5 (weight) | 190-210 | 4-6 | - | - |

| Anhydrous Potassium Carbonate | 1:1.2 (Methyl Benzoate:DEG) | 140 | 6 | Transesterification | 99 |

Chemical Modifications and Derivatization of this compound

Structural Analogues and Their Synthetic Routes

Structural analogues of this compound can be synthesized by modifying either the glycol or the acid moiety. These modifications can alter the physical properties of the resulting ester, such as its melting point, viscosity, and plasticizing efficiency.

One common route to synthesizing analogues is to use a substituted benzoic acid in the esterification reaction with diethylene glycol. Examples of suitable substituted benzoic acids include ortho-, meta-, and para-toluic acid, as well as various halogenated benzoic acids like o-chlorobenzoic acid justia.com. The general synthetic pathway remains a direct esterification, where the substituted acid reacts with diethylene glycol in the presence of a catalyst.

Alternatively, the glycol component can be varied. For instance, reacting benzoic acid with a different glycol, such as dipropylene glycol, yields dipropylene glycol dibenzoate, a close structural analogue. The synthesis follows a similar esterification procedure justia.com.

Another class of related compounds includes mixtures of mono- and di-esters. For example, by adjusting the molar ratio of benzoic acid to diethylene glycol to be between 1:1 and 1.7:1, a mixture of diethylene glycol monobenzoate and this compound can be produced. Such mixtures have different physical properties compared to the pure dibenzoate; for instance, adding a sufficient amount of the monobenzoate can lower the freezing point of the mixture, resulting in a composition that is liquid at lower temperatures justia.com.

Impact of Glycol Component Structure on Dibenzoate Properties

The performance of dibenzoate plasticizers is significantly influenced by the structure of the glycol component. Research into various glycol dibenzoates has demonstrated that modifications to the glycol backbone can alter the mechanical properties and plasticizing efficiency when incorporated into polymers like polyvinyl chloride (PVC).

A study comparing a series of glycol dibenzoates revealed that the structure of the glycol has a direct impact on the plasticizing effect. For instance, neopentyl glycol dibenzoate was found to exhibit the highest plasticizing effect. This was followed by triethylene and ethylene glycol dibenzoates. The presence of ether linkages within the glycol component, such as in diethylene glycol, is a key contributor to the plasticization of PVC researchgate.net.

The effectiveness of different dibenzoate plasticizers based on their glycol structure can be observed in the properties of the resulting PVC films. Linear alkyl diol dibenzoates, for example, have been investigated as potentially greener alternatives to traditional plasticizers. Studies on dibenzoates derived from C3 to C6 linear diols have shown them to be as effective in plasticizing PVC as some commercially prevalent plasticizers mdpi.com. However, the length and branching of the diol chain can lead to variations in properties. For example, 1,4-butanediol (B3395766) dibenzoate was observed to partially crystallize within PVC blends, which affects its plasticizing ability over time mdpi.com.

Biodegradation mechanisms are also affected by the glycol structure. Dibenzoates with ether functions in the glycol component, such as this compound and dipropylene glycol dibenzoate, show slower biodegradation of their monoester metabolites compared to those with a simple alkyl chain like 1,6-hexanediol (B165255) dibenzoate nih.gov.

Table 1: Influence of Glycol Structure on Dibenzoate Plasticizer Properties

| Glycol Component | Key Structural Feature | Impact on Properties |

|---|---|---|

| Neopentyl Glycol | Branched structure | Highest plasticizing effect in PVC films researchgate.net. |

| Triethylene Glycol | Contains ether linkages | High plasticizing effect, second to neopentyl glycol dibenzoate researchgate.net. |

| Ethylene Glycol | Simple linear structure | Good plasticizing effect researchgate.net. |

| 2-(n-butyl)-2-ethyl-1,3-propanediol | Branched structure | Lower plasticizing effect compared to neopentyl, triethylene, and ethylene glycol dibenzoates researchgate.net. |

| 1,4-Butanediol | Linear alkyl chain | Can partially crystallize within PVC, affecting long-term plasticization mdpi.com. |

| 1,6-Hexanediol | Linear alkyl chain | Monoester metabolite biodegrades quickly nih.gov. |

| Diethylene Glycol | Contains ether linkages | Monoester metabolite shows slow biodegradation nih.gov. |

| Dipropylene Glycol | Contains ether linkages | Monoester metabolite shows slow biodegradation nih.gov. |

Development of Blends with Other Dibenzoate Plasticizers

To optimize performance and address specific application requirements, this compound is often blended with other dibenzoate plasticizers. These blends can offer synergistic effects, resulting in improved properties compared to the individual components.

A notable development in this area is the creation of triblends. One such blend combines this compound (DEGDB), dipropylene glycol dibenzoate (DPGDB), and 1,2-propylene glycol dibenzoate google.compatsnap.com. These blends are designed to be compatible with a wide range of polymers and find use in applications such as adhesives, sealants, coatings, and plastisols google.compatsnap.com.

The advantages of using these triblends are multifaceted and depend on the polymer and application. Key benefits include higher solvating power, which can lead to lower processing times, and improved gelation and fusion characteristics google.compatsnap.com. Furthermore, these blends can enhance the physical properties of the final product, offering higher tensile strength and superior resistance to staining and extraction google.compatsnap.com. They have also been formulated to have a reduced plasticizer freeze point and improved rheology compared to traditional diblends of DEGDB and DPGDB google.compatsnap.com.

Historically, blends of this compound and dipropylene glycol dibenzoate have been commonly used pstc.org. More recent innovations include blends of these two components that are particularly rich in this compound, aiming for enhanced efficiency pstc.org. The development of these newer blends and triblends expands the options available to formulators, allowing for more precise tailoring of properties in various applications, including waterborne adhesives pstc.org.

Another approach involves blending this compound with its corresponding monobenzoate. The addition of a significant amount of diethylene glycol monobenzoate to this compound can surprisingly result in a mixture that is liquid at room temperature, whereas DEGDB is a solid patsnap.com. These liquid mixtures are effective plasticizers for aqueous polymer compositions like adhesives and caulks patsnap.com.

Table 2: Composition and Advantages of Dibenzoate Plasticizer Blends

| Blend Composition | Key Advantages | Typical Applications |

|---|---|---|

| Triblend of this compound, Dipropylene Glycol Dibenzoate, and 1,2-Propylene Glycol Dibenzoate | Higher solvating power, lower processing time, improved gelation and fusion, higher tensile strength, superior stain and extraction resistance, reduced freeze point, improved rheology google.compatsnap.com. | Plastisols, adhesives, sealants, caulks, architectural coatings, industrial coatings, inks google.compatsnap.com. |

| Blend of this compound and Dipropylene Glycol Dibenzoate (rich in DEGDB) | Manufactured for efficiency pstc.org. | Latex adhesives, waterborne acrylic pressure-sensitive adhesives pstc.org. |

| Mixture of this compound and Diethylene Glycol Monobenzoate | Results in a liquid plasticizer at room temperature from a solid dibenzoate patsnap.com. | Aqueous polymer compositions, including adhesives and caulks patsnap.com. |

Advanced Analytical Methodologies for Diethylene Glycol Dibenzoate

Chromatographic Techniques for Diethylene Glycol Dibenzoate Analysis

Chromatography is a cornerstone for separating this compound from complex mixtures, allowing for its precise identification and measurement. Mass spectrometry is commonly coupled with chromatographic methods to provide definitive structural confirmation.

High-Pressure Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful tool for the determination of this compound in environmental water samples. nih.gov This technique is particularly suitable for analyzing non-volatile compounds in aqueous matrices.

In a study analyzing micropollutants in the Nakdong River, South Korea, a quantitative analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) was performed. jeaht.org this compound was among 106 substances detected at concentrations above the limit of quantification. The analysis revealed a maximum concentration exceeding 1,000 ng/L, highlighting its presence as a significant industrial agent in the river system. jeaht.org

For trace determination of glycols, including diethylene glycol, a method involving derivatization with benzoyl chloride prior to HPLC-MS analysis has been developed. acs.orgresearchgate.net This process creates benzoyl esters of the glycols, which are then separated using reversed-phase HPLC and detected via electrospray ionization mass spectrometry (ESI-MS). acs.org While the base peaks in the mass spectra of dibenzoyl glycol derivatives often correspond to fragment ions from the loss of benzoic acid, monitoring for intense sodium ([M+Na]+) and sodium-acetonitrile ([M+Na+ACN]+) adducts is recommended to avoid potential interferences from common contaminants like phthalates. upce.cz This derivatization and selective ion monitoring approach enhances the sensitivity and reliability of the analysis, achieving limits of detection in the μg/L range. acs.org

Table 1: LC-HRMS Detection of this compound in River Water jeaht.org

| Location | Detected Compound | Maximum Concentration (ng/L) | Classification |

|---|---|---|---|

| Nakdong River, South Korea | This compound | > 1,000 | Industrial Agent |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. It is highly effective for confirming the compound's chemical structure and for studying its migration from materials. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook, which serves as a reference for structural confirmation. nist.gov This technique has been successfully used to identify the compound with high purity (up to 100%) in synthesis products. google.com

GC-MS is also instrumental in migration studies, such as identifying contamination from laboratory or storage equipment. In one instance, a significant peak of this compound was found to be interfering with the quantification of polycyclic aromatic hydrocarbons (PAHs) in dichloromethane (B109758) extracts. chromforum.org Investigation using GC-MS revealed that the contamination originated from the offgassing of the plasticizer from the lids of the amber glass bottles used for sample storage. chromforum.org This demonstrates the sensitivity of GC-MS in detecting and tracing the source of chemical migration.

Table 2: GC-MS Parameters for Glycol Analysis nih.gov

| Parameter | Condition |

|---|---|

| GC Model | Shimadzu GC-MS/MS TQ8050 |

| Column | Stabilwax-MS (30 m x 0.25 mm, 0.25 µm) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Injection Mode | Splitless |

| Oven Program | Initial 80°C (1 min), ramp 10°C/min to 245°C (hold 3.5 min) |

| Ion Source Temperature | 250°C |

| Interface Temperature | 250°C |

Pyrolysis-Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (Py-GC-HRTOFMS) is a powerful analytical technique for identifying additives like this compound directly within a polymer matrix, minimizing the need for sample preparation such as solvent extraction. ifremer.frgcms.cz The method involves heating the polymer sample to a high temperature (pyrolysis) in an inert atmosphere, which thermally desorbs the additives and breaks down the polymer into characteristic, smaller fragments. d-nb.infochromatographyonline.com These compounds are then separated by GC and identified by high-resolution mass spectrometry. chromatographyonline.com

Table 3: Py-GC-HRTOFMS Measurement Conditions for Polymer Additive Analysis jeol.com

| Parameter | Condition |

|---|---|

| Pyrolyzer | EGA/PY-2020D (Frontier Lab) |

| Pyrolysis Temperature | 600°C |

| Gas Chromatograph | 7890 GC (Agilent Technologies) |

| Column | DB-5msUI (15 m × 0.25 mm, 0.25 μm) |

| Oven Temperature Program | 50°C (1 min) - 30°C/min - 330°C (1.7 min) |

| Mass Spectrometer | JMS-T200GC AccuTOF™ GC-Alpha (JEOL Ltd.) |

| Ionization | Electron Ionization (EI+): 70 eV |

| Mass Range | m/z 35 - 800 |

Spectroscopic Characterization of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification and characterization of chemical compounds. The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. researchgate.net These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule, providing a unique spectral fingerprint.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. nih.gov Key peaks include those associated with C-O stretching and C-H stretching vibrational modes. researchgate.net The presence of the ester functional groups is a prominent feature of the spectrum. The NIST Chemistry WebBook provides a reference IR spectrum for this compound, which can be used for comparison and identification. nist.gov This non-destructive technique is valuable for quality control and for the initial screening of materials. semanticscholar.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a variation of FTIR that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. s4science.at In this technique, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends a few microns beyond the crystal surface. s4science.atunige.ch When a sample is brought into close contact with the crystal, the evanescent wave is attenuated at wavelengths where the sample absorbs energy. s4science.at

This method is highly effective for obtaining the infrared spectrum of this compound directly from a small amount of the substance. nih.gov The technique is particularly advantageous for analyzing thick or opaque samples that are not suitable for traditional transmission FTIR. s4science.at The resulting ATR-IR spectrum is comparable to a standard FTIR spectrum and provides the same valuable information about the compound's functional groups and molecular structure. nih.govscispace.com

Table 4: Key Functional Groups and Expected IR Absorption Regions for this compound researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1725 - 1705 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity and purity of DEDB.

In ¹H NMR studies of this compound, the resonance signals corresponding to the methylene (B1212753) protons exhibit a distinct pattern. acs.org Specifically, the protons of the four methylene groups (–CH₂–) in the diethylene glycol chain are chemically non-equivalent, leading to separate signals. The methylene protons adjacent to the ester groups are deshielded by the electron-withdrawing carbonyl group and therefore appear at a lower field (higher chemical shift) compared to the methylene protons next to the ether oxygen.

A study conducted in deuterated chloroform (B151607) (CDCl₃) at 27°C identified the resonance signals for the methylene protons next to the ester and ether groups at approximately 4.45 ppm and 3.82 ppm, respectively. acs.org These signals present as an AA'BB' pattern, which arises from the magnetic non-equivalence of the protons within the ethylene (B1197577) units. acs.org The aromatic protons from the two benzoate (B1203000) groups typically appear as a complex multiplet in the range of 7.4 to 8.1 ppm.

The structural information is further corroborated by ¹³C NMR spectroscopy, which provides a distinct signal for each unique carbon atom in the molecule. The interpretation of both ¹H and ¹³C NMR spectra, including chemical shifts (δ) and spin-spin coupling constants (J), allows for the complete and precise elucidation of the molecular structure of this compound. epa.gov

| Proton Type | Approximate Chemical Shift (δ) in ppm | Signal Pattern |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.4 - 8.1 | Multiplet |

| Methylene Protons (next to ester group, -COO-CH₂-) | ~4.45 | AA'BB' pattern |

| Methylene Protons (next to ether group, -O-CH₂-) | ~3.82 | AA'BB' pattern |

Chemoinformatics and Computational Approaches in this compound Research

Artificial Intelligence (AI) for Structural Analysis of Pyrolysis Products

The thermal decomposition (pyrolysis) of this compound yields a complex mixture of chemical products. Traditional analytical methods can struggle to identify unknown compounds within this mixture, especially those not registered in standard spectral libraries. Artificial Intelligence (AI), specifically machine learning, is an emerging tool that significantly enhances the structural analysis of such complex pyrolysis products.

A practical application of this technology was demonstrated in the analysis of additives in vinyl acetate (B1210297) using Pyrolysis-Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (Py-GC-HRTOFMS). chemsafetypro.com In this study, this compound was identified as a plasticizer in the sample. chemsafetypro.com Upon pyrolysis, several compounds presumed to be degradation products of DEDB were detected that were not present in the NIST library database. chemsafetypro.com

| Methodology | Software | Key Function | Outcome for DEDB Products |

|---|---|---|---|

| Py-GC-HRTOFMS | msFineAnalysis AI | AI-based structural analysis of unknown compounds | Successfully proposed structures for 3 pyrolysis products not found in NIST library with high confidence (AI Score > 850) |

Predictive Models for Physicochemical and Environmental Fate Parameters

Computational models are invaluable for predicting the physicochemical properties and environmental fate of chemicals like this compound, reducing the need for extensive experimental testing.

Vapor-Liquid Equilibrium (VLE) Data: The design of separation and purification processes in chemical production heavily relies on accurate Vapor-Liquid Equilibrium (VLE) data. For systems containing this compound (DEDB), predictive thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients), Wilson, and NRTL (Non-Random Two-Liquid) models have been successfully applied. acs.orgresearchgate.net

In a study of binary and ternary systems involving DEDB, diethylene glycol, and octyl benzoate, these three models were used to predict the VLE data. acs.orgresearchgate.net The results were compared, and it was found that, on average, the NRTL model provided the most accurate predictions for these systems. acs.orgresearchgate.net This highlights the utility of such models in process engineering involving DEDB.

Environmental Fate Parameters: Structure estimation methods are widely used to predict how a chemical will behave in the environment. These quantitative structure-activity relationship (QSAR) models correlate a molecule's structure with its properties.

Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc): This value indicates a chemical's tendency to adsorb to soil or sediment. For this compound, the Koc has been estimated to be approximately 540 using a structure estimation method based on molecular connectivity indices. nih.gov This value suggests that DEDB has low mobility in soil. nih.gov

Henry's Law Constant: This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase, indicating its tendency to volatilize from water. The Henry's Law constant for DEDB is estimated to be 3 x 10⁻¹² atm·m³/mol, suggesting that volatilization from moist soil or water surfaces is not a significant environmental fate process. nih.gov

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's potential to accumulate in aquatic organisms. An estimated BCF value of 120 was calculated for this compound using its estimated logarithm of the octanol-water partition coefficient (log Kow) of 3.04 and a regression-derived equation. nih.gov According to standard classification schemes, this BCF value suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov

| Parameter | Model/Method Type | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Vapor-Liquid Equilibrium (VLE) | UNIFAC, Wilson, NRTL | NRTL model provides the most accurate VLE predictions for DEDB-containing systems. | acs.orgresearchgate.net |

| Soil Partition Coefficient (Koc) | Structure Estimation (Molecular Connectivity) | ~540 (Low soil mobility) | nih.gov |

| Henry's Law Constant | Estimation Method | 3 x 10⁻¹² atm·m³/mol (Low volatility from water) | nih.gov |

| Bioconcentration Factor (BCF) | Regression-Derived Equation (from log Kow) | ~120 (High potential for bioconcentration) | nih.gov |

Environmental Fate and Ecotoxicology of Diethylene Glycol Dibenzoate

Environmental Release and Distribution Pathways of Diethylene Glycol Dibenzoate

This compound (DEGDB) is a widely used plasticizer in a variety of industrial and commercial applications. Its primary function is to increase the flexibility and durability of polymers. atamanchemicals.comriverlandtrading.com Major uses include its incorporation into adhesives and sealants, coatings, inks, and various polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA). atamanchemicals.comriverlandtrading.comatamanchemicals.com It is also utilized in the manufacturing of artificial leather, cable, and other PVC-based materials. atamanchemicals.com

The release of this compound into the environment is primarily a consequence of its production and use. nih.gov Environmental release can occur from industrial settings through various waste streams. nih.gov These releases may happen during its manufacturing process, formulation into different products, or from the disposal of end-of-life products containing DEGDB. atamanchemicals.comscipoly.com For instance, release can occur from industrial use in processing aids and in the production of articles. atamanchemicals.com Improper disposal of products such as adhesives, sealants, and paints containing DEGDB can also contribute to its presence in the environment. atamanchemicals.comscipoly.com

Table 1: Industrial Applications of this compound

| Industry Sector | Specific Applications |

|---|---|

| Adhesives & Sealants | Enhancing flexibility and adhesion in water-based and hot melt adhesives. riverlandtrading.comatamanchemicals.com |

| Coatings & Inks | Improving film formation and flow. riverlandtrading.comatamanchemicals.com |

| Polymers | Plasticizer for PVC, PVA, and other resins in products like resilient flooring and artificial leather. atamanchemicals.comatamanchemicals.com |

| Personal Care | Used as a softener in cosmetics. atamanchemicals.com |

The potential for a chemical to volatilize from water and soil is governed by its physical and chemical properties, particularly its vapor pressure and Henry's Law constant. For this compound, the estimated Henry's Law constant is 3 x 10⁻¹² atm-cu m/mole. nih.gov This low value suggests that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov

Similarly, its vapor pressure, estimated at 0.09 mm Hg, indicates that volatilization from dry soil surfaces is also not expected to be a significant pathway for environmental distribution. nih.gov These properties suggest that this compound is likely to remain in the soil or water compartments rather than partitioning into the atmosphere.

Table 2: Physical Properties Related to Volatilization of this compound

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Henry's Law Constant | 3 x 10⁻¹² atm-cu m/mole (estimated) | Volatilization from water/moist soil is not expected to be significant. nih.gov |

Biodegradation and Biotransformation of this compound

Under aerobic conditions, this compound has been shown to undergo biodegradation. The initial and primary step in its breakdown is the hydrolysis of one of the ester bonds. researchgate.netnih.gov This enzymatic reaction, often facilitated by microorganisms such as Rhodococcus rhodochrous, results in the formation of two metabolites: benzoic acid and Diethylene glycol monobenzoate (DEGMB). researchgate.netnih.gov

While the initial hydrolysis occurs, the subsequent biodegradation of DEGMB is significantly slower. nih.gov This slow degradation rate leads to the accumulation of the monobenzoate metabolite in the environment. nih.gov The presence of an ether functional group in the DEGMB molecule is thought to inhibit further rapid biodegradation, blocking pathways such as the oxidation of the alcohol group that are available to other, simpler monobenzoates. nih.gov

Table 3: Aerobic Biodegradation of this compound

| Biodegradation Step | Reactant | Products | Rate Limiting Factor |

|---|---|---|---|

| 1. Ester Hydrolysis | This compound | Benzoic acid and Diethylene glycol monobenzoate | Not rate-limiting researchgate.netnih.gov |

Information specifically detailing the anaerobic biodegradation of this compound under biogas production conditions is limited. However, studies on related glycol compounds provide some insight into the potential for anaerobic digestion. Glycol-rich industrial wastewater has been shown to be a feasible substrate for biogas production through anaerobic treatment. unit.no The process can convert glycols into methane, but it is sensitive to operational parameters. unit.nonih.gov

For simpler glycols, such as ethylene (B1197577) glycol, anaerobic digestion can lead to the production of methane. nih.gov However, the process can be susceptible to inhibition due to factors like a rapid drop in pH from the accumulation of volatile fatty acids if there is insufficient alkalinity in the system. unit.no Co-digestion with other substrates is often necessary to maintain a stable process by providing necessary nutrients and buffering capacity. unit.nomdpi.com Without specific studies on this compound, its exact fate and degradation pathway under anaerobic conditions remain an area for further research.

Aquatic Ecotoxicity of this compound and Its Metabolites

The presence of this compound and its degradation products in aquatic ecosystems raises concerns about their potential toxicity to aquatic organisms. Ecotoxicological studies have been conducted on representative species from different trophic levels to assess these effects.

Algae are primary producers in aquatic food webs, and any toxic effects on them can have cascading consequences. Studies on the green alga Pseudokirchneriella subcapitata have determined the toxicity of this compound. The 72-hour EC50 (Effective Concentration causing a 50% effect) for growth inhibition has been reported to be 0.048 mg/L. richter-menzel.de Other studies have reported the 72-hour EL50 (Effective Loading rate causing a 50% effect) based on the area under the growth curve to be 5.2 mg/L, and the EL50 based on growth rate to be 11 mg/L. mst.dk

Table 1: Toxicity of this compound to Algae (Pseudokirchneriella subcapitata)

| Endpoint | Duration | Value (mg/L) | Reference |

| EC50 (Growth Inhibition) | 72 hours | 0.048 | richter-menzel.de |

| EL50 (Area under curve) | 72 hours | 5.2 | mst.dk |

| EL50 (Growth Rate) | 72 hours | 11 | mst.dk |

| EL50 (Area under curve) | 96 hours | 5.9 | mst.dk |

| EL50 (Growth Rate) | 96 hours | 15 | mst.dk |

Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic toxicity testing. The acute toxicity of this compound to this species has been evaluated. The 48-hour EL50 for immobilization is reported as 6.7 mg/L, with a No-Observed-Effect Loading Rate (NOELR) of 1.0 mg/L. mst.dk Another study reported a 48-hour EC50 value of 0.1 mg/L. richter-menzel.de

Table 2: Toxicity of this compound to Daphnia magna

| Endpoint | Duration | Value (mg/L) | Reference |

| EL50 | 48 hours | 6.7 | mst.dk |

| NOELR | 48 hours | 1.0 | mst.dk |

| EC50 | 48 hours | 0.1 | richter-menzel.de |

The toxicity of this compound to fish has been assessed using standard test species such as the rainbow trout (Oncorhynchus mykiss) and the fathead minnow (Pimephales promelas). For the fathead minnow, the 96-hour LL50 (Lethal Loading rate for 50% of the population) has been determined to be 3.9 mg/L, with a No-Observed-Effect Concentration (NOEC) of 1.5 mg/L. mst.dk For the rainbow trout, a 96-hour LC50 of 0.22 mg/L has been reported. richter-menzel.de Another source indicates a general 96-hour LC50 for fish at 2.9 mg/L. ondemand.com

Table 3: Toxicity of this compound to Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fathead Minnow (Pimephales promelas) | LL50 | 96 hours | 3.9 | mst.dk |

| Fathead Minnow (Pimephales promelas) | NOEC | 96 hours | 1.5 | mst.dk |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96 hours | 0.22 | richter-menzel.de |

| Fish (unspecified) | LC50 | 96 hours | 2.9 | ondemand.com |

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms (BCF, Log Kow)

This compound (DEDB) is characterized by a moderate potential for bioconcentration in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water. For DEDB, the estimated BCF value is 120. nih.gov According to standard classification schemes, a BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov

The octanol-water partition coefficient (Log Kow) is another critical parameter used to predict the bioaccumulation potential of a chemical. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium, indicating its hydrophobicity. A higher Log Kow value generally corresponds to a greater potential for bioaccumulation. The estimated Log Kow for this compound is 3.04. nih.govthegoodscentscompany.com

Bioconcentration and Bioaccumulation Potential of this compound

| Parameter | Value | Reference |

|---|---|---|

| Bioconcentration Factor (BCF) | 120 (estimated) | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 3.04 (estimated) | nih.govthegoodscentscompany.com |

Impact on Hormonal Activities and Reproduction in Aquatic Species (e.g., Zebrafish)

Recent research has highlighted the potential for this compound to act as an endocrine disruptor in aquatic species, with studies on zebrafish (Danio rerio) providing significant insights.

Effects on Steroidogenesis, Gametogenesis, and Ovulation

Studies have indicated that environmental exposure to this compound can be a potent endocrine disruptor affecting steroidogenesis, the process of hormone synthesis. ijstr.org This disruption can consequently impact gametogenesis (the formation of sperm and egg cells) and ovulation, potentially leading to adverse effects on fish reproduction and population density. ijstr.org

Alterations in Plasma Sex Steroid Concentrations

Exposure to DEDB has been shown to cause significant decreases in the levels of key reproductive hormones in zebrafish. ijstr.org Specifically, studies have observed a decline in plasma concentrations of testosterone (B1683101) and estrogen. ijstr.org These alterations in sex steroid concentrations can result from various mechanisms, including direct effects on steroidogenic enzymes or indirect modifications of feedback loops within the hypothalamus-pituitary-gonadal axis. ijstr.org Another potential mechanism is the competitive binding of DEDB to steroid-binding proteins in the plasma, which could increase the clearance rate of testosterone and estrogen. ijstr.org

Effects of this compound on Zebrafish Hormones

| Hormone | Observed Effect | Reference |

|---|---|---|

| Testosterone | Decreased levels | ijstr.org |

| Estrogen | Decreased levels | ijstr.org |

| Progesterone | Decreased levels | ijstr.org |

Endocrine Disrupting Chemical (EDC) Mechanisms and Effects

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. ijstr.orgnih.gov DEDB is considered an EDC that can lead to reproductive toxicity in zebrafish. ijstr.org EDCs can exert their effects through multiple mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. nih.gov The observed hormonal disruptions in fish exposed to DEDB suggest it interferes with these intricate pathways, leading to adverse reproductive outcomes. ijstr.org

Effects on Antioxidant Enzymatic Systems in Aquatic Organisms (e.g., Catalase, Superoxide (B77818) Dismutase in Zebrafish)

Exposure to this compound has been shown to induce oxidative stress in zebrafish, prompting a response from the organism's antioxidant defense system. jetir.orgjetir.org Studies have demonstrated that exposure to DEDB leads to significantly increased activities of antioxidant enzymes, including catalase (CAT) and superoxide dismutase (SOD), in various tissues such as the muscle, gills, and liver. jetir.orgjetir.org

This enzymatic response is believed to be a detoxification mechanism to neutralize reactive oxygen species (ROS) like hydrogen peroxide and superoxide anions, which can be formed upon exposure to environmental contaminants. jetir.org The elevation of SOD and CAT activities suggests that DEDB exposure creates a state of oxidative stress within the fish. jetir.org Superoxide dismutase is responsible for converting superoxide anions to hydrogen peroxide and water, while catalase acts to break down hydrogen peroxide, thus protecting cellular components from oxidative damage. jetir.org The findings support the hypothesis that DEDB can act as an environmental contaminant with stress-inducing properties. jetir.orgjetir.org

Antioxidant Enzyme Activity in Zebrafish Exposed to this compound

| Enzyme | Tissue | Observed Effect | Reference |

|---|---|---|---|

| Catalase (CAT) | Muscle, Gill, Liver | Significantly enhanced activity | jetir.org |

| Superoxide Dismutase (SOD) | Muscle, Gill, Liver | Significantly increased activity | jetir.orgjetir.org |

Terrestrial Ecotoxicity of this compound

Information specifically detailing the terrestrial ecotoxicity of this compound is limited. However, based on its chemical properties, some predictions can be made. With an estimated Koc value of 540, DEDB is expected to have low mobility in soil. nih.gov This suggests that if released to the soil, it would tend to adsorb to soil particles rather than leaching into groundwater. Volatilization from moist or dry soil surfaces is not expected to be a significant fate process. nih.gov While data on its biodegradation in soil are insufficient, its persistence and potential effects on soil-dwelling organisms remain an area requiring further research. nih.gov

Mobility in Soil (Koc value)

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater or move to other environmental compartments. This mobility is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value indicates a higher potential for movement, whereas a high value suggests the chemical will be strongly adsorbed to soil particles and remain relatively immobile. chemsafetypro.com

For this compound, the estimated Koc value is 870. Based on established classification schemes, this value suggests that this compound has low mobility in soil. This indicates a tendency for the compound to adsorb to soil and organic matter rather than migrating through the soil profile.

Table 1: Soil Mobility Classification Based on Koc Values

| Mobility Class | Koc Value Range |

|---|---|

| Very High | 0 - 50 |

| High | 50 - 150 |

| Medium | 150 - 500 |

| Low | 500 - 2,000 |

| Slight | 2,000 - 5,000 |

| Immobile | > 5,000 |

Acute Toxicity to Terrestrial Organisms (e.g., Earthworms)

Specific data on the acute toxicity of this compound to earthworms, such as a median lethal concentration (LC50), were not available in the reviewed scientific literature. However, the standard methodology for assessing such toxicity involves exposing earthworms, typically the species Eisenia fetida, to the chemical in a defined artificial soil matrix. regulations.gov

In these tests, mortality rates are observed over a specified period, usually 7 and 14 days, to determine the concentration of the substance that is lethal to 50% of the test population (LC50). regulations.gov This value is a key indicator for assessing the potential risk of a substance to soil-dwelling organisms. While direct toxicity data for this compound is lacking, the high Koc value suggests that if present in soil, the compound would likely remain there, making its potential impact on terrestrial organisms a relevant consideration. chemsafetypro.com

Abiotic Degradation of this compound

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as chemical reactions in the atmosphere or water.

Atmospheric Degradation by Hydroxyl Radicals (Half-life estimation)

In the atmosphere, this compound is expected to exist solely as a vapor. Its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov These highly reactive molecules are known as the "detergent of the atmosphere" because they are responsible for oxidizing and removing most chemical compounds from the air. harvard.eduwikipedia.org

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an estimated atmospheric half-life of approximately 20 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov This relatively short half-life indicates that the compound is not expected to persist for long periods in the atmosphere.

Table 2: Estimated Atmospheric Half-life of this compound

| Degradation Process | Reactant | Estimated Half-life |

|---|---|---|

| Vapor-phase reaction | Hydroxyl Radicals (•OH) | ~20 hours |

Hydrolysis Rates and Half-lives at Varying pH

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this process is often dependent on the pH of the water. For this compound, which is an ester, hydrolysis is a significant degradation pathway in aquatic environments.

The compound undergoes base-catalyzed hydrolysis. Research has estimated the hydrolysis rate and corresponding half-lives at different pH levels. At a pH of 8, the hydrolysis half-life is estimated to be 49 days. In a neutral pH environment (pH 7), the process is significantly slower, with an estimated half-life of 1.3 years. nih.gov

Table 3: Hydrolysis Half-life of this compound at 25°C

| pH | Rate Constant (L/mol-sec) | Estimated Half-life |

|---|---|---|

| 7 | - | 1.3 years |

| 8 | 0.16 | 49 days |

Toxicology and Health Aspects of Diethylene Glycol Dibenzoate

Mammalian Metabolism and Toxicokinetics

Absorption and Distribution

Following oral ingestion, the parent compound diethylene glycol (DEG), a key component of DEDB, is absorbed rapidly and distributed throughout the body. It primarily concentrates in well-perfused regions nih.gov. Studies on rats have shown that orally administered DEG is well absorbed (approximately 80%) iaea.org. The distribution of DEG from the blood into organs and tissues follows the order of blood flow, indicating widespread dissemination within the body nih.gov.

Metabolic Pathways (e.g., Hydrolysis to Benzoic Acid, Conjugation with Glycine (B1666218) and Glucuronic Acid)

The initial and primary step in the metabolism of diethylene glycol dibenzoate is the hydrolysis of its ester bonds. This enzymatic cleavage releases benzoic acid and diethylene glycol, either directly or via the formation of an intermediate monoester, diethylene glycol monobenzoate nih.govmcgill.ca.

Once liberated, the two main components follow distinct metabolic routes:

Benzoic Acid: This component is detoxified in the body primarily through a phase II conjugation reaction. It combines with the amino acid glycine to form hippuric acid, which is then readily excreted.

Diethylene Glycol (DEG): The DEG moiety is metabolized in the liver. It is first oxidized by the enzyme alcohol dehydrogenase to an intermediate, 2-hydroxyethoxyacetaldehyde osu.eduresearchgate.net. This intermediate is then further oxidized by aldehyde dehydrogenase to form 2-hydroxyethoxyacetic acid (HEAA) osu.eduresearchgate.net.

Elimination Pathways

The elimination of this compound metabolites occurs principally through the kidneys. Both unmetabolized diethylene glycol and its primary metabolite, 2-hydroxyethoxyacetic acid (HEAA), are rapidly eliminated in the urine nih.govosu.edu. Studies in rats have demonstrated that absorbed DEG is largely excreted within 24 hours, with over 50% being unchanged DEG and 10-30% as the HEAA metabolite iaea.org. The conjugated form of benzoic acid, hippuric acid, is also efficiently cleared from the body via urinary excretion.

Formation and Persistence of Toxic Metabolites (e.g., 2-hydroxyethoxyacetic acid (HEAA), Monobenzoates)

The metabolism of this compound leads to the formation of metabolites that are of toxicological significance.

Monobenzoates: During the initial hydrolysis, diethylene glycol monobenzoate (D(EG)MB) is formed as an intermediate nih.govresearchgate.netresearchgate.net. Biodegradation studies have shown that the subsequent breakdown of D(EG)MB can be very slow, leading to its significant accumulation nih.govmcgill.ca. The presence of the ether function in the diethylene glycol structure is thought to block further rapid oxidation, contributing to its persistence nih.govmcgill.ca. Some research suggests that these monobenzoate metabolites may exhibit higher toxicity than the parent dibenzoate compound researchgate.netmdpi.com.

2-hydroxyethoxyacetic acid (HEAA): The metabolism of the diethylene glycol portion of the molecule results in the formation of HEAA taylorandfrancis.com. HEAA is considered the major contributor to the renal and neurological toxicities observed in diethylene glycol poisoning nih.govosu.edu. It is the primary metabolite of DEG found in urine following exposure nih.govnih.gov. The formation of HEAA is linked to the development of metabolic acidosis and subsequent organ damage researchgate.netnih.gov.

Table 1: Key Metabolites of this compound

| Precursor | Metabolic Process | Metabolite | Toxicological Significance |

| This compound | Hydrolysis | Diethylene Glycol Monobenzoate | Intermediate metabolite; slow to degrade, leading to accumulation. Potentially more toxic than the parent compound. nih.govmcgill.caresearchgate.netmdpi.com |

| This compound | Hydrolysis | Benzoic Acid | Conjugated with glycine to form hippuric acid for elimination. |

| Diethylene Glycol | Oxidation | 2-hydroxyethoxyacetic acid (HEAA) | Primary toxic metabolite responsible for renal and neurological damage and metabolic acidosis. nih.govosu.eduresearchgate.net |

In Vitro and In Vivo Toxicity Assessments

Mutagenicity Studies (e.g., Bacterial Systems)

Data specifically on the mutagenicity of this compound is limited. However, test data on the parent compound, diethylene glycol (DEG), and related compounds are available.

In a standard Salmonella/microsome preincubation assay (Ames test) approved by the National Toxicology Program, diethylene glycol was evaluated for mutagenicity. It was tested in four different Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) with and without metabolic activation systems. DEG was found to be negative in these tests europa.eu. Similarly, other related compounds such as diethylene glycol monobutyl ether and diethylene glycol monohexyl ether also tested negative for mutagenic activity in Salmonella assays nih.govresearcher.life. General reviews of dibenzoate esters have concluded they are non-mutagenic atamanchemicals.com.

Table 2: Mutagenicity Data for Diethylene Glycol and Related Compounds in Bacterial Systems

| Compound Tested | Assay Type | Strains | Metabolic Activation | Result |

| Diethylene Glycol | Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Negative europa.eu |

| Diethylene Glycol Monobutyl Ether | Salmonella Mutagenicity Test | Not specified | Not specified | Negative nih.gov |

| Diethylene Glycol Monohexyl Ether | S. typhimurium Reverse Assay | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative researcher.life |

Genotoxicity Assessments

This compound (DEGDB) has been evaluated for its potential to cause genetic mutations and cancer. Multiple sources indicate that DEGDB is considered to be non-mutagenic and non-carcinogenic. adhesivesmag.comatamanchemicals.com The U.S. Environmental Protection Agency's (EPA) High Production Volume Information System (HPVIS) also lists this compound as non-mutagenic and non-carcinogenic. adhesivesmag.com Furthermore, major international regulatory bodies have not classified DEGDB as a carcinogen. No component of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). scipoly.com Similarly, it is not identified as a known or anticipated carcinogen by the National Toxicology Program (NTP) or as a carcinogen or potential carcinogen by the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH). scipoly.com

| Assessment Type | Endpoint | Result for this compound | Source |

|---|---|---|---|

| Mutagenicity | Gene Mutation | Non-mutagenic | U.S. EPA HPVIS adhesivesmag.com |

| Carcinogenicity | Tumor Formation | Non-carcinogenic | U.S. EPA HPVIS adhesivesmag.com |

| Regulatory Classification | Carcinogen Classification | Not classified as a carcinogen | IARC, NTP, OSHA, ACGIH scipoly.com |

Reproductive and Developmental Toxicity Studies

Direct and comprehensive studies on the reproductive and developmental toxicity specifically for this compound are limited in publicly available literature. However, studies on its parent compound, diethylene glycol (DEG), provide some context. It is important to note that the toxicological properties of DEG may not be identical to those of DEGDB.

In studies with DEG administered to pregnant CD-1 mice and CD rats, there were no indications of embryotoxicity or teratogenic effects at certain dosages. nih.gov For developmental toxicity, the no-observed-effect-level (NOEL) for DEG in mice was 2795 mg/kg/day and in rats was 1118 mg/kg/day. nih.gov However, at higher doses, signs of fetotoxicity, such as reduced fetal body weights, were observed. nih.gov For instance, in mice, fetal body weights were significantly reduced at 11,180 mg/kg/day. nih.gov

A study on Swiss CD-1 mice found that DEG at a high concentration (3.5% in drinking water) was a reproductive toxicant, evidenced by reductions in the number of litters per pair and mean litter size. europa.eu No reproductive effects were seen at a concentration of 0.35% (equivalent to about 612 mg/kg bw/day). europa.eu It is also noted that this compound is not listed on California's Proposition 65 list of chemicals known to cause cancer, birth defects, or other reproductive harm. scipoly.com

| Species | Endpoint | No-Observed-Effect-Level (NOEL) | Observed Effects at Higher Doses |

|---|---|---|---|

| CD-1 Mouse | Developmental Toxicity (Fetotoxicity) | 2795 mg/kg/day | Reduced fetal body weight at 11,180 mg/kg/day nih.gov |

| CD Rat | Developmental Toxicity (Fetotoxicity) | 1118 mg/kg/day | Reduced fetal body weight at 8944 mg/kg/day nih.gov |

| CD-1 Mouse | Embryotoxicity/Teratogenicity | No effects observed at any dosage tested nih.gov | N/A |

| CD Rat | Embryotoxicity/Teratogenicity | No effects observed at any dosage tested nih.gov | N/A |

Effects on Cellular Metabolism

Research indicates that this compound can influence cellular metabolic processes, particularly lipid metabolism. A study using zebrafish (Danio rerio) as a model organism demonstrated that a 21-day exposure to DEGDB affected lipid metabolism, leading to an increase in lipid production and mobilization. nih.gov This effect was observed in a non-monotonic dose-related fashion, a characteristic often seen with endocrine-disrupting chemicals. nih.gov These findings suggest that DEGDB may possess obesogenic properties, meaning it could potentially promote obesity. nih.gov

In another in vivo model using seabream (Sparus aurata), DEGDB was found to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist at the peripheral level, especially in the liver. nih.gov The metabolism of the parent compound, diethylene glycol (DEG), has been studied in rats, where it was found that the primary metabolite excreted in urine is 2-hydroxyethoxyacetic acid (HEAA). nih.gov The inhibition of DEG metabolism was shown to prevent target organ toxicity, such as kidney and liver damage. nih.gov

| Exposure Doses (µg/L) | Observed Effects on Lipid Metabolism |

|---|---|

| 0.01, 0.1, 1, 10, 100 | Increased lipid production and mobilization in a non-monotonic dose-related fashion nih.gov |

| The study's findings support the hypothesis that DEGDB may be an environmental contaminant with obesogenic properties. nih.gov |

Comparative Toxicity with Other Plasticizers

This compound is often presented as a safer alternative to phthalate (B1215562) plasticizers, which have come under scrutiny for potential health concerns. nbinno.com The European Chemical Agency (ECHA) has recognized dibenzoate plasticizers as a preferred alternative to phthalates. adhesivesmag.comnbinno.com Unlike some phthalates, such as di-2-ethylhexyl phthalate (DEHP) which the IARC declared a probable human carcinogen, DEGDB is listed as non-carcinogenic. adhesivesmag.com

When compared to other dibenzoate plasticizers like dipropylene glycol dibenzoate (DPGDB), both are considered to have low toxicity. adhesivesmag.com However, some research suggests a potential downside for dibenzoates containing ether linkages, such as DEGDB. mdpi.com Prior work has indicated that the presence of these ether bonds can lead to metabolites that are more difficult for microbes to degrade and are potentially more toxic than the parent compound. mdpi.comresearchgate.net For example, the monobenzoate metabolite of DEGDB may exhibit higher toxicity than the original dibenzoate compound. researchgate.net In contrast, quantitatively, the parent compound diethylene glycol (DEG) is considered less toxic than ethylene (B1197577) glycol. europa.eu

| Plasticizer | Key Toxicological Characteristics | Regulatory/Safety Notes |

|---|---|---|

| This compound (DEGDB) | Low acute toxicity; Non-mutagenic; Non-carcinogenic. adhesivesmag.comatamanchemicals.com Metabolites may be more toxic than the parent compound. researchgate.net | Recognized as a preferred alternative to phthalates by ECHA. adhesivesmag.comnbinno.com |

| Phthalates (e.g., DEHP) | Some are classified as probable human carcinogens (e.g., DEHP). adhesivesmag.com Potential endocrine-disrupting effects. | Use is restricted in many consumer products. |

| Dipropylene Glycol Dibenzoate (DPGDB) | Low toxicity; Non-mutagenic; Non-carcinogenic; Not persistent, bioaccumulative, or toxic (non-PBT). adhesivesmag.com | Considered safe and non-toxic for its intended uses. specialchem.com |

| Ethylene Glycol | Higher toxicity than Diethylene Glycol (DEG). europa.eu Known to cause renal tubular damage at repeated doses. europa.eu | Its presence as an impurity in DEG has been a concern in older toxicity studies. europa.eu |

Applications of Diethylene Glycol Dibenzoate in Material Science and Engineering

Role as a Plasticizer in Polymer Systems

Diethylene glycol dibenzoate's primary function is to act as a plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. atamanchemicals.comgblchemicalltd.com By embedding itself between the polymer chains, it reduces the intermolecular forces, making the material softer and less brittle. gblchemicalltd.com This process improves the processability and elongation of plastics and elastomers. atamanchemicals.com Key characteristics of DEGDB as a plasticizer include its high solvating power, low volatility, and good thermal stability, which contribute to the stability and durability of the final products. atamanchemicals.comadakem.com It is noted for its efficiency in plasticizing, which allows for faster processing speeds, often at lower temperatures. nbinno.com2017erp.com